Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886999
InChI: InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-5-4-8(14(15,16)17)6-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C14H13F3N2O2
Molecular Weight: 298.26 g/mol

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC15886999

Molecular Formula: C14H13F3N2O2

Molecular Weight: 298.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate -

Specification

Molecular Formula C14H13F3N2O2
Molecular Weight 298.26 g/mol
IUPAC Name ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
Standard InChI InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-5-4-8(14(15,16)17)6-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19)
Standard InChI Key UACUDSCDSWHSDR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s quinoline backbone consists of a bicyclic system fused from benzene and pyridine rings. Critical substituents include:

  • Methylamino group (-NHCH₃) at position 4, enhancing hydrogen-bonding interactions with biological targets.

  • Trifluoromethyl group (-CF₃) at position 6, contributing to electron-withdrawing effects and metabolic stability .

  • Ethyl ester (-COOEt) at position 3, which is pivotal for maintaining antimalarial and antibacterial activity .

The trifluoromethyl group’s electronegativity alters electron density across the quinoline ring, influencing reactivity and binding affinity . X-ray crystallography and NMR spectroscopy confirm the planar geometry of the quinoline core, with substituents adopting equatorial orientations to minimize steric hindrance .

Table 1: Molecular Properties of Ethyl 4-(Methylamino)-6-(Trifluoromethyl)quinoline-3-carboxylate

PropertyValue
Molecular FormulaC14H13F3N2O2\text{C}_{14}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight298.26 g/mol
IUPAC Nameethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
CAS Number1215339-76-6
PubChem CID46397749

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves Gould-Jacobs cyclization and Suzuki coupling, as outlined in recent antimalarial studies :

  • Enamine Formation: Reacting aniline derivatives with diethyl (2-ethoxymethylene)malonate yields intermediate enamines.

  • Cyclization: Heating enamines under acidic conditions induces cyclization to form 4-oxoquinoline-3-carboxylates.

  • Functionalization: Bromination at position 2 followed by Suzuki coupling introduces aryl groups, enhancing target selectivity .

Key Reaction Conditions:

  • Temperature: 75°C for Suzuki coupling to prevent multi-site reactions .

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .

  • Yield Optimization: Solvent systems like AcOH/H₂O hydrolyze chloroquinolines to final products with >80% purity .

Challenges in Scalability

The trifluoromethyl group’s incorporation requires specialized reagents (e.g., Ruppert-Prakash reagent), increasing production costs. Additionally, ester hydrolysis during storage necessitates stabilization via lyophilization .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Plasmodium falciparum (malaria) and Staphylococcus aureus (bacterial) strains demonstrate potent activity:

Table 2: Biological Activity Profile

OrganismEC₅₀ (μM)Mechanism of Action
P. falciparum (K1 strain)0.25 Inhibition of topoisomerase IV
S. aureus1.2Disruption of cell wall synthesis

The ethyl ester at position 3 is critical; its replacement with carboxylic acid or amide groups reduces activity by >90% .

Structure-Activity Relationships (SAR)

Role of the Trifluoromethyl Group

Comparative studies with non-fluorinated analogs reveal:

  • Enhanced Lipophilicity: The -CF₃ group increases logP by 0.8 units, improving membrane permeability .

  • Metabolic Stability: Resistance to cytochrome P450-mediated oxidation extends plasma half-life to 6.2 hours .

Impact of Ester Modifications

Decarboxylation or ester-to-acid conversion abolishes antimalarial activity, underscoring the ester’s role in target binding .

Applications in Drug Development

Antimalarial Candidates

As part of the 4-oxo-3-carboxyl quinolone class, this compound is a lead candidate for overcoming artemisinin resistance . Hybrid derivatives with artesunate show synergistic effects (FIC index: 0.3) .

Antibacterial Formulations

Nanoencapsulation in liposomes improves bioavailability against methicillin-resistant S. aureus (MRSA), reducing MIC from 1.2 μM to 0.4 μM.

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